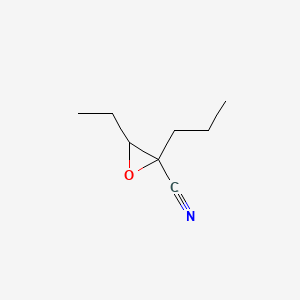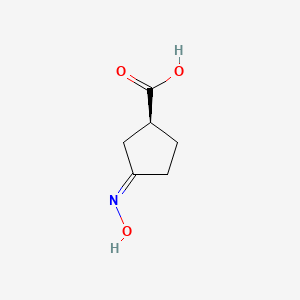
Oxiranecarbonitrile, 3-ethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarbonitrile, 3-ethyl-2-propyl- is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.198 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-ethyl-2-propyl- typically involves the reaction of an appropriate alkene with a nitrile oxide. This reaction is often carried out under mild conditions, using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions may vary depending on the specific reagents and desired yield .
Industrial Production Methods
In industrial settings, the production of Oxiranecarbonitrile, 3-ethyl-2-propyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Oxiranecarbonitrile, 3-ethyl-2-propyl- .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarbonitrile, 3-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxirane derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxiranecarbonitrile, 3-ethyl-2-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxiranecarbonitrile, 3-ethyl-2-propyl- involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. The nitrile group can participate in nucleophilic addition reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarbonitrile, 3-methyl-3-phenyl-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Oxiranecarbonitrile, 3-ethyl-2-methyl-: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
Uniqueness
Oxiranecarbonitrile, 3-ethyl-2-propyl- is unique due to its specific combination of an oxirane ring and a nitrile group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-ethyl-2-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(6-9)7(4-2)10-8/h7H,3-5H2,1-2H3 |
InChI Key |
AVONZKKWYFHWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)

![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)


